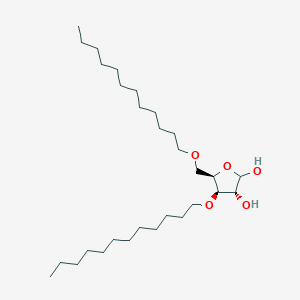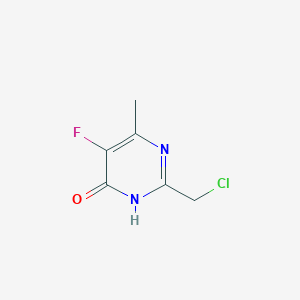
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with chloromethyl, fluoro, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
科学研究应用
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The fluoro and methyl groups can enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-4-methylquinazoline: Similar in structure but with a quinazoline ring instead of a pyrimidine ring.
5-Fluoro-2-methylpyrimidine: Lacks the chloromethyl group but has similar substituents on the pyrimidine ring.
Uniqueness
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the chloromethyl group, which allows for versatile chemical modifications and interactions with biological targets. The combination of fluoro and methyl groups further enhances its chemical and biological properties, making it a valuable compound in various research fields.
属性
分子式 |
C6H6ClFN2O |
|---|---|
分子量 |
176.57 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-fluoro-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6ClFN2O/c1-3-5(8)6(11)10-4(2-7)9-3/h2H2,1H3,(H,9,10,11) |
InChI 键 |
JCOYZYHVZKTBLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
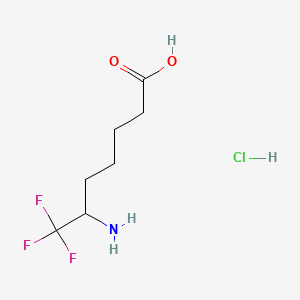
![(6R,7S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13447649.png)
![rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447656.png)
![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
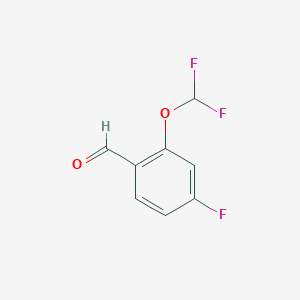
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
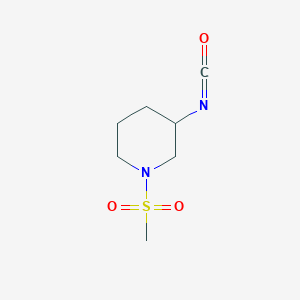
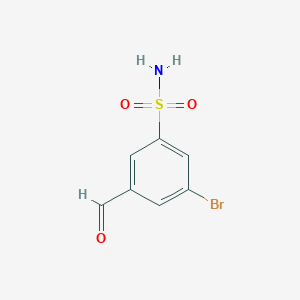
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)
oxane-2-carboxylic acid](/img/structure/B13447714.png)
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
